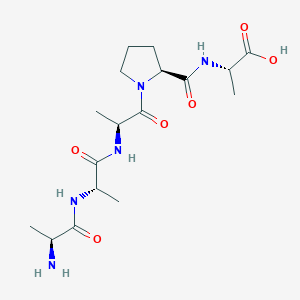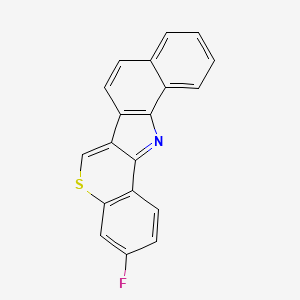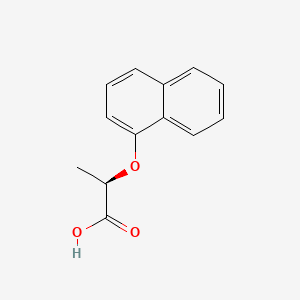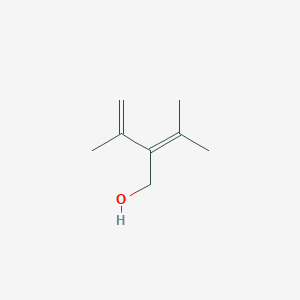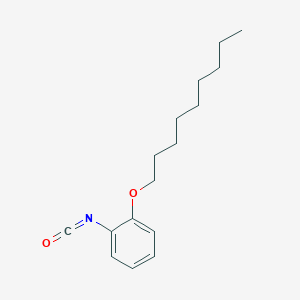![molecular formula C12H21ClO5P+ B14636809 (1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium CAS No. 53722-28-4](/img/structure/B14636809.png)
(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of butoxypropoxy and chloroacetyl groups attached to a prop-2-en-1-yl oxophosphanium core, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the reaction of butoxypropoxy derivatives with chloroacetyl chloride under controlled conditions to form the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality and consistency.
化学反応の分析
Types of Reactions
(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The chloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学的研究の応用
(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
Similar compounds to (1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium include other oxophosphanium derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and industrial applications.
特性
CAS番号 |
53722-28-4 |
|---|---|
分子式 |
C12H21ClO5P+ |
分子量 |
311.72 g/mol |
IUPAC名 |
1-butoxypropoxy-[1-(2-chloroacetyl)oxyprop-2-enyl]-oxophosphanium |
InChI |
InChI=1S/C12H21ClO5P/c1-4-7-8-16-11(5-2)18-19(15)12(6-3)17-10(14)9-13/h6,11-12H,3-5,7-9H2,1-2H3/q+1 |
InChIキー |
SQLPEHOHWLSYCB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(CC)O[P+](=O)C(C=C)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
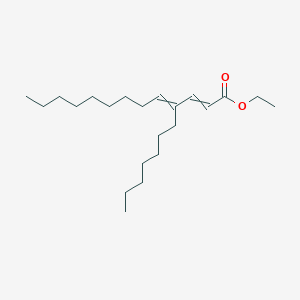
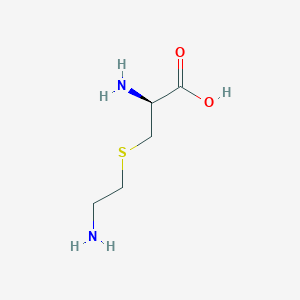
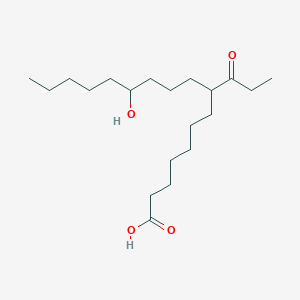
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
